molecular formula C14H20N2O2 B1278148 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid CAS No. 895519-97-8

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1278148
CAS No.: 895519-97-8
M. Wt: 248.32 g/mol
InChI Key: FYJVYOLTWZXGHQ-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzoic acid moiety linked to an ethylpiperazine group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 1-ethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as a cysteine protease inhibitor.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cysteine proteases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
  • 4-(4-Phenylpiperazin-1-ylmethyl)benzoic acid
  • 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid

Uniqueness

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is unique due to its ethylpiperazine group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a compound of interest in drug discovery and development .

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJVYOLTWZXGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428099
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895519-97-8
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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